molecular formula C26H24N2O5S B12039086 Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate CAS No. 374606-72-1

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12039086
CAS No.: 374606-72-1
M. Wt: 476.5 g/mol
InChI Key: FJTQOBRLTFUFJH-GIDSKACHSA-N
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Description

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolopyrimidine class, characterized by a fused ring system that includes both thiazole and pyrimidine rings. The presence of multiple functional groups, such as methoxy, phenyl, and carboxylate, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Pyrimidine Ring Construction: The thiazole intermediate undergoes further cyclization with a suitable amidine or urea derivative to form the thiazolopyrimidine core.

    Functional Group Modifications: Introduction of the methoxy and phenyl groups is achieved through electrophilic aromatic substitution reactions.

    Final Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also integral to industrial processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest possible applications as an anti-inflammatory, anticancer, or antimicrobial agent. Preclinical studies are conducted to evaluate its efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity allows for the creation of materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-B]pyrimidine-6-carboxylate
  • Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-C]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific arrangement of functional groups and fused ring system. This structure imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Properties

CAS No.

374606-72-1

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+

InChI Key

FJTQOBRLTFUFJH-GIDSKACHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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